molecular formula C11H14BrNO2 B2600358 Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate CAS No. 1069115-10-1

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate

Cat. No.: B2600358
CAS No.: 1069115-10-1
M. Wt: 272.142
InChI Key: OAVCXRPYQAPPOP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate (CAS 1352794-86-5) is a small molecule organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This brominated pyridine derivative serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of compounds designed to modulate serum uric acid levels . Its research significance is highlighted by its role in the development of potential treatments for disorders related to aberrant uric acid metabolism, including gout and hyperuricemia . The compound features a propanoate ester functional group, which can be hydrolyzed to a carboxylic acid or serve as a synthetic handle for further derivatization. The bromine atom on the pyridine ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to construct more complex molecular architectures. This reagent is offered as part of our comprehensive portfolio of chemical building blocks designed to accelerate drug discovery. It is supplied with guaranteed purity and stability to ensure consistent, reproducible results in your research workflows. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCXRPYQAPPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromopyridine with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Contexts

Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS: 42019-08-9)
  • Structural Differences: Replaces the bromopyridinyl group with a chlorobenzoyl-substituted phenoxy group.
  • Applications: Identified as an impurity in pharmaceutical standards (e.g., EP Reference Standards), highlighting its role in quality control for drug manufacturing.
  • Synthetic Relevance: Unlike the bromopyridinyl analog, this compound’s synthesis emphasizes phenoxy coupling, which may require milder conditions due to reduced steric hindrance .
Ethyl 2-(2,3-Difluoro-4-(2-Morpholinoethoxy)Benzylidene)-2-Methylpropanoate Derivatives (EP 4374877 A2)
  • Structural Differences: Features a difluorobenzylidene-morpholinoethoxy substituent instead of bromopyridinyl.
  • Applications: Patented as intermediates for kinase inhibitors.
  • Synthetic Data :
    • LCMS : m/z 416 [M+H]⁺ (vs. bromopyridinyl analog’s m/z ~332 estimated).
    • HPLC Retention : 0.63 minutes (SMD-TFA05 conditions), indicating faster elution than bulkier analogs .
Ethyl 2-(2-Bromo-4-Chlorophenoxy)-2-Methylpropanoate (CAS: 1187627-09-3)
  • Structural Differences: Contains bromo and chloro substituents on a phenoxy ring.
  • Applications : Likely used in agrochemicals or as a reactive intermediate. The dual halogenation increases electrophilicity, enabling nucleophilic aromatic substitution, whereas the bromopyridinyl analog’s pyridine ring directs reactivity toward metal-catalyzed couplings .

Analogs in Flavor and Fragrance Chemistry

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)
  • Structural Differences : Lacks the bromopyridinyl group; simpler ester structure.
  • Applications: Key aroma compound in mangoes and wines, contributing fruity notes. The bromopyridinyl analog’s complex structure precludes flavor applications due to toxicity concerns .
  • Odor Activity Value (OAV) : >1 in mango cultivars, indicating high sensory impact .

Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Substituents HPLC Retention (min) LCMS ([M+H]⁺) Applications
Ethyl 2-(3-Bromopyridin-4-yl)-2-MP 1704069-03-3 C₁₂H₁₄BrNO₂ 3-Bromopyridin-4-yl N/A ~332 (est.) Pharmaceutical intermediates
Ethyl 2-(2,3-Difluoro-Benzylidene)-2-MP N/A C₁₈H₂₃F₂N₃O₄ Difluorobenzylidene-morpholino 0.63 (SMD-TFA05) 416 Kinase inhibitor synthesis
Ethyl 2-(4-Bromophenyl)-2-MP 32454-36-7 C₁₂H₁₅BrO₂ 4-Bromophenyl N/A N/A Research chemical
Ethyl 2-Methylpropanoate 97-62-1 C₅H₁₀O₂ None N/A N/A Flavoring agent

Biological Activity

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate is a pyridine derivative that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Target Interactions
The compound is known to interact with multiple biological targets due to the presence of the bromine atom, which enhances its reactivity. Pyridine derivatives often engage in non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions with their targets. This allows for modulation of various biochemical pathways, particularly those related to inflammation, cancer, and viral infections.

Biochemical Pathways
this compound affects several key biochemical pathways:

  • Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Antiviral Effects : Similar pyridine derivatives have been investigated for their ability to inhibit viral replication mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution properties. It is primarily metabolized by the liver, which is common for many pyridine derivatives. Factors such as temperature, pH, and the presence of other molecules can influence its bioavailability and efficacy.

Case Studies

  • Antiviral Activity : A study highlighted the compound's potential as an inhibitor of the SARS-CoV 3CLpro protease, a critical enzyme for viral replication. Compounds similar to this compound have been shown to exhibit IC50 values below 10 μM against this target, indicating strong antiviral properties .
  • Cancer Research : In vitro studies have demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells. This compound is being explored for its potential to disrupt cancer cell signaling pathways.

Applications in Scientific Research

This compound serves various roles in scientific research:

  • Medicinal Chemistry : It is utilized as a scaffold for developing new pharmaceuticals targeting specific diseases.
  • Biological Studies : The compound is employed in studying enzyme inhibitors and receptor-ligand interactions.
  • Industrial Applications : Its unique properties make it suitable for agrochemical production and specialty chemicals.

Comparison with Similar Compounds

Compound NameKey Features
Ethyl 2-(3-chloropyridin-4-yl)-2-methylpropanoateChlorine substituent alters reactivity
Ethyl 2-(3-fluoropyridin-4-yl)-2-methylpropanoateFluorine enhances lipophilicity
Ethyl 2-(3-iodopyridin-4-yl)-2-methylpropanoateIodine provides unique chemical behavior

This compound stands out due to the bromine atom's size and electronegativity, which influence its chemical behavior significantly compared to its chloro, fluoro, and iodo analogs.

Q & A

Q. What mechanisms explain variability in catalytic efficiency during scale-up?

  • Methodological Answer : Heterogeneous mixing in batch reactors reduces catalyst-substrate contact. Switch to microfluidic reactors for improved mass transfer. Monitor reaction progress in real-time via inline FTIR to adjust parameters (e.g., temperature, flow rate) dynamically .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (50–85%) may arise from trace moisture degrading brominating agents (e.g., NBS). Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2_2O). For conflicting LCMS data, verify ionization efficiency with alternative methods (e.g., APCI vs. ESI) .

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